molecular formula C10H13N3 B161043 2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 133240-16-1

2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B161043
CAS No.: 133240-16-1
M. Wt: 175.23 g/mol
InChI Key: MLLDVLRIVIJLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse applications in medicinal chemistry, particularly as bioisosteres of purines, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring fused to a pyridine moiety. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction and cyclization steps .

Industrial Production Methods

Industrial production of imidazopyridines often employs scalable and cost-effective methods. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, is prevalent due to their efficiency and versatility in forming carbon-carbon and carbon-nitrogen bonds . These methods allow for the large-scale synthesis of various imidazopyridine derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

2-Isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes like aromatase, impacting hormone synthesis and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold in drug discovery and development, offering potential advantages over other imidazopyridine derivatives .

Properties

IUPAC Name

7-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6(2)9-12-8-7(3)4-5-11-10(8)13-9/h4-6H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLDVLRIVIJLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-diamino-4-picoline (0.246 g, 2 mmol) and isobutyric acid (0.19 ml, 2 mmol) according to the procedure described in Step 1 of Example 9. The crude product was purified by flash chromatography on silica-gel using EtOAc-MeOH (20:1) to give the pure product (0.25 g, 72%) as a tan colored solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Yield
72%

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